Regioisomeric Specificity: Comparative Synthetic Utility of 5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole Versus 1-(5-Bromopyridin-2-yl)-1H-benzimidazole
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is structurally distinct from its regioisomer 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6) in the position of the bromine atom [1]. In the target compound, bromine resides at the 5-position of the benzimidazole ring, whereas in the regioisomer, bromine is located on the pyridine ring at the 5-position relative to the benzimidazole attachment point. This positional difference yields distinct InChIKey identifiers (target: UPORMWWQCXNWOP-UHFFFAOYSA-N; regioisomer: distinct key not provided in source but structurally divergent) and fundamentally alters the compound's reactivity profile in palladium-catalyzed cross-coupling reactions [1].
| Evidence Dimension | Bromine substitution position and regioisomeric identity |
|---|---|
| Target Compound Data | 5-bromo substitution on benzimidazole core; InChIKey: UPORMWWQCXNWOP-UHFFFAOYSA-N |
| Comparator Or Baseline | 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6); bromine substitution on pyridine ring |
| Quantified Difference | Qualitative: structurally distinct regioisomers with different coupling site accessibility |
| Conditions | Structural analysis based on CAS registry and InChIKey comparison |
Why This Matters
In structure-activity relationship (SAR) campaigns and targeted library synthesis, the exact position of the halogen dictates both the electronic properties of the scaffold and the geometry of downstream coupled products, making regioisomeric substitution non-interchangeable for producing the intended molecular architecture.
- [1] ChemSrc. 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole [Database Entry]. CAS 1304458-60-3, 2024. View Source
